3-Hydroxybakuchiol
Overview
Description
3-Hydroxybakuchiol is a natural product found in Cullen corylifolium . It is an electron transport chain (ETC) inhibitor and has antitumor activity, inducing tumor cell apoptosis . It also has moderate inhibitory activity against α-glucosidase .
Synthesis Analysis
While specific synthesis methods for 3-Hydroxybakuchiol were not found in the search results, there are various chemical routes and late-stage functionalization (LSF) approaches for bakuchiol and its derivatives . The construction of its carbon tetra alkylated stereocenter is a key step in the total synthesis .
Molecular Structure Analysis
The molecular formula of 3-Hydroxybakuchiol is C18H24O2 . Its structure includes a carbon tetra alkylated stereocenter .
Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxybakuchiol is 272.4 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 6 .
Scientific Research Applications
Antidepressant Potential : 3-Hydroxybakuchiol, isolated from Psoralea corylifolia, has shown promising antidepressant effects in rodent models. It appears to work by inhibiting monoamine transporters in the brain, particularly the dopamine and norepinephrine transporters, thereby increasing the concentration of these neurotransmitters in the striatum (Zhao, Guo, Huang, & Hu, 2018).
Growth Inhibitory Activity Against Cancer Cells : Synthesized analogues of 3-Hydroxybakuchiol have shown growth inhibitory activity against rat UMR106 cells. Modifications to the natural product's structure have led to enhanced activity, suggesting its potential as a cancer therapeutic agent (Zhao, Xu, Shan, Dong, Zhang, & Lei, 2014).
Facilitation of Asymmetric Synthesis : Research has developed a facile asymmetric synthesis of 3-Hydroxybakuchiol, which is significant for pharmaceutical and chemical manufacturing. This synthesis involves key steps such as alkylation and Heck reaction (Xu, Zhao, Shan, Yang, Shi, & Lei, 2013).
Inhibition of Monoamine Transporters : 3-Hydroxybakuchiol analogs, particularly Delta3,2-hydroxybakuchiol, have been found to inhibit monoamine transporters. This finding has implications for treating disorders like Parkinson's disease, depression, and cocaine addiction, as it can regulate dopaminergic and noradrenergic neurotransmission (Zhao, Zang, Zheng, Zhang, & Guo, 2008).
Antifungal Properties : 3-Hydroxybakuchiol, along with other meroterpenes from Psoralea corylifolia, has exhibited moderate antifungal activities against Pyricularia oryzae, suggesting its potential use in agricultural and pharmaceutical sectors (Huang, Liu, Wu, Li, & Guo, 2014).
In Vitro Dopaminergic Neuroprotection : 3-Hydroxybakuchiol has shown potential dopaminergic neuroprotective and antiparkinsonian-like effects in vitro, suggesting its possible use in treating Parkinson’s disease. It exerts these effects possibly through the inhibition of monoamine transporters (Zhao, Zheng, Qin, Gai, Jiang, & Guo, 2009).
Safety And Hazards
Future Directions
Bakuchiol, from which 3-Hydroxybakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential for further development, application, and research of 3-Hydroxybakuchiol.
properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCOGVKHHAUBK-NCUBBLFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybakuchiol |
Citations
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